Guanyl Urea-15N4 Hydrochloride is a stable isotope-labeled compound primarily used in scientific research, particularly in analytical chemistry and environmental studies. Its molecular formula is with a molecular weight of 142.53 g/mol. This compound is categorized as a pharmaceutical reference standard and falls under the classification of stable isotopes, specifically nitrogen isotopes, which are crucial for various analytical applications .
The synthesis of Guanyl Urea-15N4 Hydrochloride can be achieved through several methods. One notable method involves the hydrolysis of dicyandiamide in the presence of water and sulfuric acid. The process typically includes the following steps:
This method is favored for its simplicity and high yield, producing guanyl urea in a state of purity suitable for further applications.
The molecular structure of Guanyl Urea-15N4 Hydrochloride can be represented by its SMILES notation: [15NH2]/C([15NH2])=[15N]/C([15NH2])=O.Cl
. The compound features a guanyl group, characterized by its unique nitrogen arrangement, which includes four nitrogen atoms (indicated by the 15N isotope labeling). The InChI representation for this compound is InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H/i3+1,4+1,5+1,6+1;
, providing a detailed description of its atomic connectivity .
Guanyl Urea-15N4 Hydrochloride can participate in various chemical reactions. Notably, it can react with acids such as hydrochloric acid to form different salts, including guanyl urea chloride and guanyl urea sulfate. These reactions are significant in synthesizing energetic materials and monopropellants .
The mechanism of action for Guanyl Urea-15N4 Hydrochloride primarily involves its role as a precursor in synthesizing various nitrogen-rich compounds. Its guanyl structure allows it to participate in nucleophilic reactions due to the presence of amino groups. This characteristic makes it valuable in developing pharmaceuticals and energetic materials.
Guanyl Urea-15N4 Hydrochloride has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4